![molecular formula C18H15N5O4S B2610777 N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1214429-43-2](/img/structure/B2610777.png)

N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

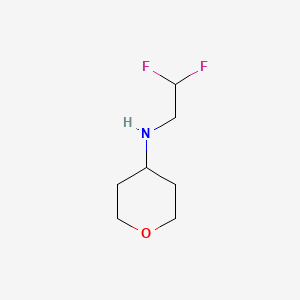

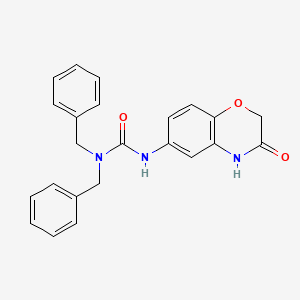

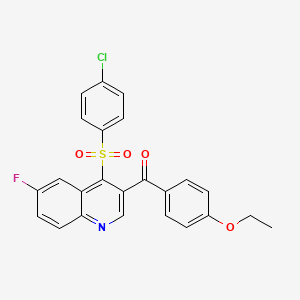

The compound “N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide”, is characterized by the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Wissenschaftliche Forschungsanwendungen

1. Inhibition of Human SIRT6 Deacetylase Activity The compound has been shown to inhibit human SIRT6 deacetylase activity . SIRT6 is a member of the sirtuin family of protein deacetylases that play a role in aging, inflammation, metabolism, and DNA repair. Therefore, inhibitors of SIRT6 could have potential therapeutic applications in a variety of diseases.

Role in Imidazole Derivatives

Imidazole derivatives, which this compound is a part of, have been shown to possess a broad range of chemical and biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Potential in Antioxidant Research

Some imidazole derivatives have shown good scavenging potential in antioxidant research . This suggests that CHEMBL3622695 could potentially be used in studies related to oxidative stress and related diseases.

Use in Coordination Polymers (CPs)

Imidazole-containing compounds have been used in the synthesis of Coordination Polymers (CPs) . CPs have multifunctional applications in gas storage/adsorption, magnetism, luminescence, and catalysis .

Potential in Anti-HIV Research

Some indolyl and oxochromenyl xanthenone derivatives, which are related to imidazole compounds, have shown significant activity against HIV . This suggests that CHEMBL3622695 could potentially be used in anti-HIV research.

Use in Estrogenicity Evaluation

Imidazole compounds have been used in the evaluation of estrogenicity of phenolic xenoestrogens . This suggests that CHEMBL3622695 could potentially be used in studies related to endocrine disruption and related health effects.

Wirkmechanismus

Target of Action

The primary target of the compound N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as CHEMBL3622695, is the human SIRT6 deacetylase . SIRT6 is a member of the sirtuin family of proteins, which are known to regulate various cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

Mode of Action

CHEMBL3622695 interacts with its target, SIRT6, by inhibiting its deacetylase activity . This interaction results in changes to the acetylation status of various proteins within the cell, thereby influencing cellular processes regulated by these proteins .

Result of Action

The molecular and cellular effects of CHEMBL3622695’s action are largely dependent on its interaction with SIRT6. By inhibiting SIRT6 deacetylase activity, CHEMBL3622695 can potentially influence a variety of cellular processes, including DNA repair, telomere maintenance, and gene expression . .

Eigenschaften

IUPAC Name |

N-[4-(imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c24-17-15-9-14(5-6-16(15)20-18(25)21-17)28(26,27)22-13-3-1-12(2-4-13)10-23-8-7-19-11-23/h1-9,11,22H,10H2,(H2,20,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMCTBMIGMUWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2610694.png)

![N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide](/img/structure/B2610699.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2610701.png)

![N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2610703.png)

![1-ethyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2610705.png)

![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)

![2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2610713.png)